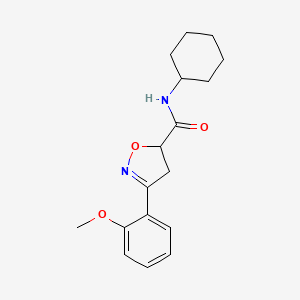

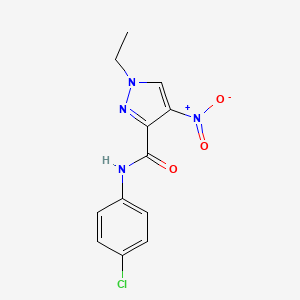

![molecular formula C16H17FN2O3S2 B4622985 N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4622985.png)

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N~1~-[2-(methylthio)phenyl]glycinamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-[(4-fluorophenyl)sulfonyl]-N-methyl-N-[2-(methylthio)phenyl]glycinamide and related compounds often involves complex reactions aiming to introduce specific functional groups and achieve desired molecular architectures. In a study, a novel synthetic immunopotentiator, closely related to the compound of interest, demonstrated the compound's capability to enhance immune responses, highlighting the synthetic versatility and potential biomedical applications of such molecules (Wang et al., 1988).

Molecular Structure Analysis

The molecular structure of compounds similar to N-[(4-fluorophenyl)sulfonyl]-N-methyl-N-[2-(methylthio)phenyl]glycinamide has been characterized through various spectroscopic and computational methods. For example, quantum mechanical, spectroscopic, and molecular docking studies on a structurally related compound provided insights into its optimized molecular geometry, vibrational wave numbers, and electronic properties, indicating the complex interplay of forces within such molecules (Chandralekha et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving N-[(4-fluorophenyl)sulfonyl]-N-methyl-N-[2-(methylthio)phenyl]glycinamide are influenced by its functional groups, such as the sulfonyl and methylthio moieties. These groups can participate in various chemical transformations, affecting the compound's reactivity and chemical behavior. For instance, the synthesis and electrochemistry of compounds containing the fluorosulfonimide group indicate the potential electroactivity and reactivity of such structures (Macneill et al., 2009).

Physical Properties Analysis

The physical properties of N-[(4-fluorophenyl)sulfonyl]-N-methyl-N-[2-(methylthio)phenyl]glycinamide, such as solubility, melting point, and crystalline structure, are crucial for its application in various fields. Detailed studies on related compounds, including crystal structure analysis and physical characterization, provide a foundation for understanding the behavior of these molecules under different conditions (Murugavel et al., 2016).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, define the applications and potential of N-[(4-fluorophenyl)sulfonyl]-N-methyl-N-[2-(methylthio)phenyl]glycinamide. Research on similar molecules, examining their reactivity, functional group transformations, and interactions with biological molecules, sheds light on the chemical versatility and potential applications of these compounds (Liu, Zhang, & Hu, 2008).

Aplicaciones Científicas De Investigación

Polymer Electrolytes Synthesis

Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes were synthesized via an activated fluorophenyl-amine reaction, showcasing precise control over cation functionality without deleterious side reactions. This method allows the direct connection of guanidinium into stable phenyl rings, highlighting the compound's utility in polymer chemistry (D. Kim et al., 2011).

Antiproliferative Agents

A series of 3-(substituted phenyl)-N-(2-hydroxy-2-(substituted-phenyl)ethyl)-N-methylthiophene-2-sulfonamide derivatives were synthesized and evaluated for their in vitro antiproliferative activity against various cancer cell lines. Preliminary bioassays suggest that most compounds show antiproliferation to different degrees, with several derivatives displaying potent activity comparable to the standard 5-fluorouracil (Chandrakant Pawar et al., 2018).

Osteoclastogenesis and Bone Loss Prevention

A novel compound, N-phenyl-methylsulfonamido-acetamide (PMSA), demonstrated osteoclast inhibitory activity, suggesting potential as a therapeutic agent for postmenopausal osteoporosis. The study investigated two derivatives of PMSA, revealing their inhibitory effects on osteoclast differentiation and signaling pathways, with one derivative significantly preventing bone loss in an ovariectomized mouse model (Eunjin Cho et al., 2020).

Quantum Mechanical and Spectroscopic Studies

The title compound was characterized using various spectroscopic methods, and its molecular geometry, vibrational wave numbers, and infrared intensities were calculated using density functional theory. Molecular docking studies were conducted to explore its biological activity, indicating potential interactions with prostate cancer protein (B. Chandralekha et al., 2019).

Sulfonylation Methodology

A new procedure for the preparation of sulfonamides and sulfonic esters using N-fluorobenzenesulfonimide as a novel phenylsulfonyl group transfer reagent was developed. This protocol highlights the compound's role in facilitating the synthesis of sulfonamides and sulfonic esters under mild conditions, with broad tolerance for various functional groups (Jing Li et al., 2018).

Propiedades

IUPAC Name |

2-[(4-fluorophenyl)sulfonyl-methylamino]-N-(2-methylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O3S2/c1-19(24(21,22)13-9-7-12(17)8-10-13)11-16(20)18-14-5-3-4-6-15(14)23-2/h3-10H,11H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKMWWQREFCJMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1=CC=CC=C1SC)S(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N-[2-(methylsulfanyl)phenyl]glycinamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

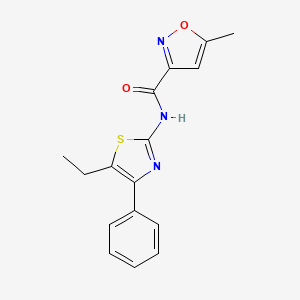

![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B4622904.png)

![6-(2,3-dimethoxybenzylidene)-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B4622912.png)

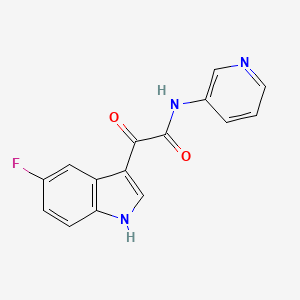

![ethyl 4-({[4-(3-pyridinylmethyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4622919.png)

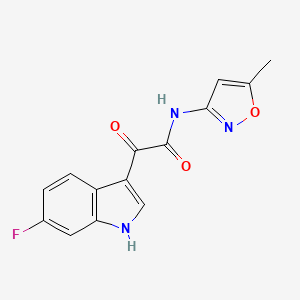

![N-{[(5-chloro-6-methyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}-5-(3-nitrophenyl)-2-furamide](/img/structure/B4622954.png)

![3,6-diamino-5-cyano-N-(2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4622965.png)

![4-{[(1,1,3,3-tetramethylbutyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4622976.png)

![3-[(4-hydroxy-2-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4622983.png)

![methyl 3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4623000.png)